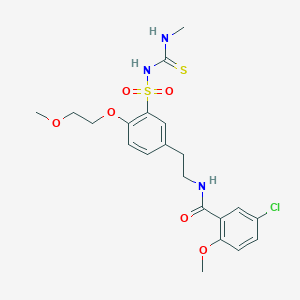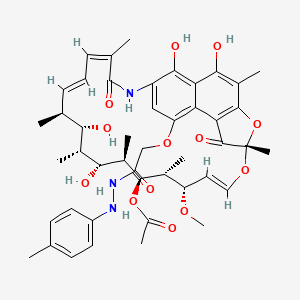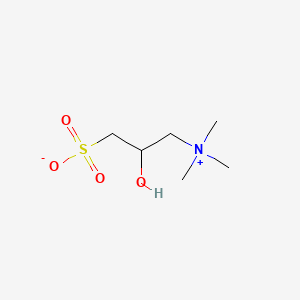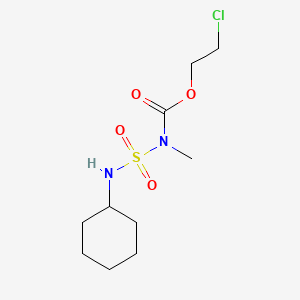
Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, monosodium salt is a complex organic compound that features a thiazole ring and a thiophene ring These heterocyclic structures are known for their significant biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, monosodium salt typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where a thiazole derivative is reacted with a thiophene derivative in the presence of a base such as anhydrous sodium acetate in acetic acid . The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as nano-catalysis and green chemistry approaches are employed to improve selectivity, reduce waste, and enhance the overall efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, monosodium salt has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Wirkmechanismus
The mechanism of action of acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazole and thiophene derivatives, such as:
Thiazolidine derivatives: Known for their diverse therapeutic and pharmaceutical activities.
Thiophene derivatives: Used in various chemical and biological applications.
Uniqueness
What sets acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, monosodium salt apart is its unique combination of thiazole and thiophene rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
83089-55-8 |
|---|---|
Molekularformel |
C9H5N2NaO3S2 |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
sodium;2-oxo-2-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]acetate |
InChI |
InChI=1S/C9H6N2O3S2.Na/c12-7(8(13)14)11-9-10-5(4-16-9)6-2-1-3-15-6;/h1-4H,(H,13,14)(H,10,11,12);/q;+1/p-1 |
InChI-Schlüssel |
WASWDGJWDFNTQL-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



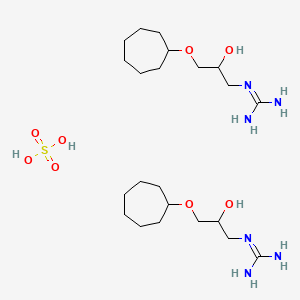


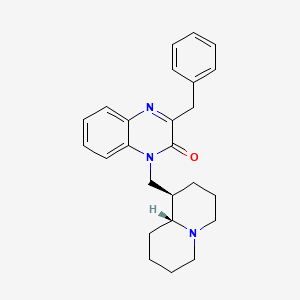
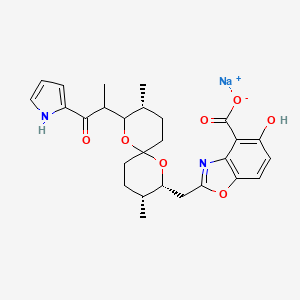
![(2S,5R,6R)-6-[[2-[[2-(4-ethylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12776874.png)
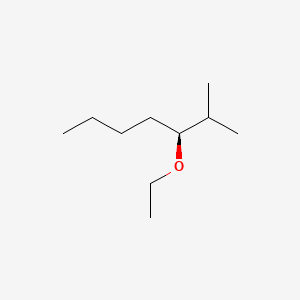
![acetic acid;10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B12776888.png)

